4-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
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Overview
Description
The compound “4-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide” is a substituted benzamide . Its molecular formula is C15H14BrNO2 and it has a molecular weight of 320.18 g/mol . The IUPAC name for this compound is 4-bromo-N-[(2-methoxyphenyl)methyl]benzamide .
Molecular Structure Analysis
The compound has a complex structure with 19 heavy atoms . The InChI representation of the compound is InChI=1S/C15H14BrNO2/c1-19-14-5-3-2-4-12(14)10-17-15(18)11-6-8-13(16)9-7-11/h2-9H,10H2,1H3,(H,17,18) .Chemical Reactions Analysis
Specific chemical reactions involving “4-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide” are not available in the literature I found .Physical And Chemical Properties Analysis
The compound has a molecular weight of 320.18 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . The compound has a rotatable bond count of 4 . The exact mass and monoisotopic mass of the compound are 319.02079 g/mol . The topological polar surface area of the compound is 38.3 Ų . The compound has a complexity of 290 .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives have been studied for their antimicrobial properties. A compound with a thiazole ring was found to have potent inhibitory activity against microbes, comparable to standard drugs like vancomycin .
Anticancer Activity
Similar thiazole compounds have shown promise in anticancer research. They have been tested against various cancer cell lines, including human breast adenocarcinoma (MCF7), and compared to standard drugs like 5-fluorouracil for their efficacy .
Enzyme Inhibition
Thiazoles have been explored as potential enzyme inhibitors. For instance, a quinoline-based iminothiazoline analogue was identified as a potential elastase inhibitor with antioxidant potential .
Cytotoxicity
Some thiazole derivatives have demonstrated cytotoxicity activity on human tumor cell lines, indicating their potential use in antitumor applications .
Medicinal Chemistry
The thiazole nucleus is a significant platform in many medicinally relevant molecules, including clinically used anticancer medicines like dabrafenib and dasatinib .
Organic Synthesis
Thiazole compounds are important intermediates in organic synthesis, potentially useful in pharmaceuticals, agrochemicals, and dyestuff production .
Safety and Hazards
properties
IUPAC Name |
4-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13BrN2O2S/c1-22-15-5-3-2-4-13(15)14-10-23-17(19-14)20-16(21)11-6-8-12(18)9-7-11/h2-10H,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFKKWTSRLJAXBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13BrN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide |
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